(R)-(-)-alpha-Methoxyphenylacetic acid, also known as (R)-O-Methylmandelic acid, is an enantiomerically pure chiral carboxylic acid. Its primary procurement value stems from its utility in stereospecific applications, including as a chiral derivatizing agent for determining enantiomeric purity and absolute configuration by NMR spectroscopy, as a classical resolving agent for racemic mixtures of amines, and as a chiral precursor or auxiliary in asymmetric synthesis.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF5GtvWDiqJPnQSUeiFnuM-QR3DKK42fIqj3WmH6zLyX7kT2ayhzuVSMl2OciDJxdzCeE96QjaSNsFkyaXnYm7kXW9oTSD3Rm7-KcQht4VC1PFCs8RFCqZ15uucWdXC8bFj-qVLXTPqbwtEdChyxTC7)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEjKUdF8dX5HX3roMZxTLdfuzDLpMOUEF6xsHBmCY6GGvwqEfOU5omU_K5bQhkpuP0MQk4RX4g_3ZUIQv5oZSJNsL_3cPkj2-DhRM2K82fAte-NSetAGMNIjlpvDorpov7Kbg%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHyGgzxcpmqh-a7jJgq99oGjufFSZq7RJNaGtL4AsWflsHru-g4l1QRjOvholT7G7yzImC-aF8ALrQgiE4j9h6hNIB8YLr1ZF4g2jYJDl7E6cwh4JF5IxxHA13JmJsLUnmXTLlYvxOke3VpVgVyf_eeK5-U6wLEJFuGT6Ivo6StK91tCNV1tRuT6g%3D%3D)] The performance in these roles is critically dependent on its high optical purity.
Substituting (R)-(-)-alpha-Methoxyphenylacetic acid with its racemic mixture (a 50:50 mix of R and S enantiomers) or the (S)-(+)-enantiomer is unviable for its core applications. In chiral separations and asymmetric synthesis, the presence of the opposite enantiomer leads to the formation of undesired diastereomers, significantly reducing yield, complicating purification, and compromising the stereochemical integrity of the final product.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH9zM3guofrFx9ogvnnX1vQjGzh8vWwrL6mICHRO9csnfaYMkDlL6fXf1rcZRz1olvY_4Bys_1qJUKIlSqkhhoYU4EzD9dZJI1eDu-LXByHYyILEwC9KcUS1mvUc15r96C2Jeh2GuTZiWwDGsG4lFjSxD3cdwrHuqPl1P9_c0xNbaBIoWJ3PsELZMCLIs_9Dw1-CjNfHa8r4mS7crdtfgjAlky5UIilhJCi36hctEzkAgo4uIa05N0SOPnSt3x7uYrocsQdNBnv2rvGaPnWx6Jw-dPvmHN4dm8HavEj9qprhGwA2N1g9SQ8QYlsaeVS9xo5cEZaFbCryBqLT7MNIsiQ0R8sP8i7hA%3D%3D)] In biological applications, enantiomers often exhibit vastly different activities, where one may be potent and the other inactive or even harmful, making the use of a pure enantiomer a prerequisite for predictable and safe outcomes.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGjrSIVnmf1UoaRk0AMrdAA9--JuZG2qfoVEByD3eTLiAU59aPTdfjUBxdvzj874zOOsp-row-qCI9IMaHLFPCuSINVRCfcbp7ebsXh26OuSxm47lDZ4jMeJMs0yPaJOeA4dLJEBs-IEQ%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH8edEZpovwOcDkLJvcrXExc5_knQvlk4lYXKGY3F54KkfcMltK0Glhrv5MrXJbJKF7UYScqGoW_6zeq38OTGo3N8q12Jxn4hQJrxvt4ti_46lMJnYGE4sTWEPhbbqcZSUrdU4Qw2LJqjvRaI4fz2F5GpsjwI7MTHjEG3kEZqOIFoyC6UQnOLAUxubyHE93)]
(R)-(-)-alpha-Methoxyphenylacetic acid (MPA) is a widely used alternative to Mosher's acid (MTPA) for determining the enantiomeric composition of chiral alcohols and amines via NMR.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHyGgzxcpmqh-a7jJgq99oGjufFSZq7RJNaGtL4AsWflsHru-g4l1QRjOvholT7G7yzImC-aF8ALrQgiE4j9h6hNIB8YLr1ZF4g2jYJDl7E6cwh4JF5IxxHA13JmJsLUnmXTLlYvxOke3VpVgVyf_eeK5-U6wLEJFuGT6Ivo6StK91tCNV1tRuT6g%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGM0N9vSug_80Cq22lYI6eAfe8AWi6_OsVYJEAlLFNkm0dxy7JZQ6BCWui4aTrUG_jruBZtpIqFEND3fydwBW1P2FWVtOtvZ7ET9_46IONQFzrSm3NCenR5WYW-XsOq0UuFF4u_iEimPY8wzY2jKx_dBpzLSN4ifokO8LGE5gtrrxHbBNiin2kGvNaXi48-)] The key performance differentiator is the magnitude of chemical shift differences (Δδ) between the resulting diastereomers. While MTPA's trifluoromethyl group offers a strong signal for 19F NMR, MPA often provides a cleaner, more predictable ¹H NMR analysis due to the well-understood anisotropic effect of its phenyl ring, which can lead to larger and more reliable signal separation (Δδ) for specific proton resonances, simplifying integration and improving the accuracy of enantiomeric excess (ee) calculations.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGK070CwnRGRE9Ljcmzi6khzXTeLRJGQwN3j1pjoKaIyVkkh5DE-VTA1LW-H9ZEb55qz4Jz77YySJVP6VSE70rjJXldVXom91oUg25r9SaQfeqb8e6aIBG9A1F5X-hpTIHunLMnL8gUOfArve2GqtHMOng%3D)]
| Evidence Dimension | ¹H NMR Chemical Shift Separation (Δδ) of Diastereomeric Derivatives |
| Target Compound Data | Provides large and predictable Δδ values in ¹H NMR, enabling clear signal resolution. |
| Comparator Or Baseline | Mosher's Acid (MTPA): Also provides separation, but ¹H NMR spectra can be more complex; its primary advantage is the 19F NMR signal. |
| Quantified Difference | The magnitude of Δδ is substrate-dependent, but MPA is selected when its phenyl group provides superior dispersion for key proton signals compared to the magnetic environment created by MTPA. |
| Conditions | Formation of diastereomeric esters or amides from a chiral alcohol or amine, followed by analysis with ¹H NMR spectroscopy. |
For labs relying on ¹H NMR for routine quality control, selecting MPA can provide more accurate and reproducible enantiomeric purity data, reducing analytical ambiguity without requiring 19F NMR capabilities.
When used as a chiral auxiliary, (R)-(-)-alpha-Methoxyphenylacetic acid offers a practical and high-yielding alternative to relying on chiral catalysts that can be expensive or require extensive optimization. In the asymmetric alkylation of carboxylic acids, for example, using a chiral lithium amide derived from a recoverable amine often provides higher and more reproducible diastereoselectivity than direct catalytic methods. For instance, direct alkylation of arylacetic acids using a chiral lithium amide derived from a simple chiral amine can achieve enantiomeric excesses up to 96% ee.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEcCB7hj5UE8ksgZXUNAtSuCSwMEGIHkFqFlHXyAyI41zejDU5laMeRBp8t7QDeBGlt76XFVj7SL0Wr2TuoYY5JDEHCH2mFo3lGx7ekQrc2_dVUwshJjngounZvwMP8fqApNGvVuAW5IMoKeVY%3D)] This approach contrasts with methods using chiral auxiliaries like oxazolidinones, which can achieve >98:2 diastereomeric ratios but require attachment and cleavage steps.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFi6l2IuBJwjQ4C5rGwe6pNb_nxcFj150yqr6HQ9HuK1p_EAtsKC5Ui_g3mZ223Crh-7XVAwlzE449c4lxWsE9by-d8H-LuAg03ENkvv-UWXb1jkAakUXhBYoh44KFlWCMpykVd4-QtAWTzgDk%3D)] The use of (R)-MPA as a precursor or in related stereodirecting groups leverages its robust stereochemical influence.
| Evidence Dimension | Stereoselectivity (enantiomeric or diastereomeric excess) |
| Target Compound Data | Enables synthesis with high stereocontrol (e.g., up to 96% ee in related systems) when used as a stereodirecting component.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEcCB7hj5UE8ksgZXUNAtSuCSwMEGIHkFqFlHXyAyI41zejDU5laMeRBp8t7QDeBGlt76XFVj7SL0Wr2TuoYY5JDEHCH2mFo3lGx7ekQrc2_dVUwshJjngounZvwMP8fqApNGvVuAW5IMoKeVY%3D)] |
| Comparator Or Baseline | Evans Oxazolidinone Auxiliary: Can achieve >98% diastereoselectivity but requires covalent attachment/cleavage.[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFi6l2IuBJwjQ4C5rGwe6pNb_nxcFj150yqr6HQ9HuK1p_EAtsKC5Ui_g3mZ223Crh-7XVAwlzE449c4lxWsE9by-d8H-LuAg03ENkvv-UWXb1jkAakUXhBYoh44KFlWCMpykVd4-QtAWTzgDk%3D)] |
| Quantified Difference | Provides a high level of stereocontrol, comparable to established auxiliaries, justifying its selection as a key chiral building block. |
| Conditions | Asymmetric alkylation of enolates in organic synthesis. |
Procuring this compound as a chiral precursor is justified by its ability to impart high stereocontrol in synthesis, leading to higher yields of the desired enantiomer and simplifying downstream purification, thereby improving overall process efficiency.
As a chiral resolving agent, (R)-(-)-alpha-Methoxyphenylacetic acid's primary function is to form diastereomeric salts with racemic amines, where one salt has significantly lower solubility, enabling separation by crystallization. The efficiency of this process is a key procurement metric. For example, in the resolution of racemic amines, the use of a chiral acid can achieve high enantiomeric excess (>97% ee) in the crystallized salt.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHyGgzxcpmqh-a7jJgq99oGjufFSZq7RJNaGtL4AsWflsHru-g4l1QRjOvholT7G7yzImC-aF8ALrQgiE4j9h6hNIB8YLr1ZF4g2jYJDl7E6cwh4JF5IxxHA13JmJsLUnmXTLlYvxOke3VpVgVyf_eeK5-U6wLEJFuGT6Ivo6StK91tCNV1tRuT6g%3D%3D)] This classical method remains a robust and scalable industrial process. The choice of acid is critical; compared to its analogue (R)-mandelic acid, the methoxy group of (R)-MPA can alter the crystal packing and solubility properties of the diastereomeric salts, often leading to better separation efficiency for specific substrates.
| Evidence Dimension | Enantiomeric Excess (% ee) of Resolved Amine |
| Target Compound Data | Capable of producing diastereomeric salts that crystallize to yield amines with high optical purity (>97% ee).[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHyGgzxcpmqh-a7jJgq99oGjufFSZq7RJNaGtL4AsWflsHru-g4l1QRjOvholT7G7yzImC-aF8ALrQgiE4j9h6hNIB8YLr1ZF4g2jYJDl7E6cwh4JF5IxxHA13JmJsLUnmXTLlYvxOke3VpVgVyf_eeK5-U6wLEJFuGT6Ivo6StK91tCNV1tRuT6g%3D%3D)] |
| Comparator Or Baseline | Racemic Mixture (Comparator): Cannot be resolved without a chiral agent. (S)-Enantiomer (Comparator): Would resolve the opposite amine enantiomer. |
| Quantified Difference | The difference between an unresolved racemic mixture (0% ee) and a resolved amine (>97% ee) is the entire basis for the process. |
| Conditions | Diastereomeric salt formation and fractional crystallization in a suitable solvent like methanol. |
For producing enantiopure amines at scale, this compound provides a reliable, time-tested method that often proves more cost-effective and scalable than chiral chromatography, making it a critical raw material for pharmaceutical and fine chemical manufacturing.
For analytical labs needing to verify the enantiomeric purity of chiral alcohols, amines, or other synthons, this compound serves as a reliable chiral derivatizing agent. Its use is prioritized over alternatives like MTPA when standard ¹H NMR is the primary analytical tool and its specific magnetic environment provides clearer signal separation for the substrate in question, ensuring more accurate and defensible quality control data.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGM0N9vSug_80Cq22lYI6eAfe8AWi6_OsVYJEAlLFNkm0dxy7JZQ6BCWui4aTrUG_jruBZtpIqFEND3fydwBW1P2FWVtOtvZ7ET9_46IONQFzrSm3NCenR5WYW-XsOq0UuFF4u_iEimPY8wzY2jKx_dBpzLSN4ifokO8LGE5gtrrxHbBNiin2kGvNaXi48-)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGK070CwnRGRE9Ljcmzi6khzXTeLRJGQwN3j1pjoKaIyVkkh5DE-VTA1LW-H9ZEb55qz4Jz77YySJVP6VSE70rjJXldVXom91oUg25r9SaQfeqb8e6aIBG9A1F5X-hpTIHunLMnL8gUOfArve2GqtHMOng%3D)]
In chemical manufacturing, particularly for producing active pharmaceutical ingredients (APIs), this compound is the right choice for the classical resolution of high-value racemic amines. Its ability to form highly crystalline, easily separable diastereomeric salts makes it a cost-effective and scalable solution for obtaining enantiopure materials, bypassing the higher costs and throughput limitations of preparative chiral HPLC.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHyGgzxcpmqh-a7jJgq99oGjufFSZq7RJNaGtL4AsWflsHru-g4l1QRjOvholT7G7yzImC-aF8ALrQgiE4j9h6hNIB8YLr1ZF4g2jYJDl7E6cwh4JF5IxxHA13JmJsLUnmXTLlYvxOke3VpVgVyf_eeK5-U6wLEJFuGT6Ivo6StK91tCNV1tRuT6g%3D%3D)]
For research and manufacturing focused on complex, stereospecific targets, this compound is a valuable chiral building block. It is procured as a starting material or for creating chiral auxiliaries to direct the stereochemical outcome of key reactions, such as alkylations. Its use is justified when high diastereoselectivity is required to maximize yield and minimize challenging purifications of the final product.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEcCB7hj5UE8ksgZXUNAtSuCSwMEGIHkFqFlHXyAyI41zejDU5laMeRBp8t7QDeBGlt76XFVj7SL0Wr2TuoYY5JDEHCH2mFo3lGx7ekQrc2_dVUwshJjngounZvwMP8fqApNGvVuAW5IMoKeVY%3D)]
Irritant